molecular formula C9H13NO2 B13075295 2-Amino-3-(propan-2-yloxy)phenol

2-Amino-3-(propan-2-yloxy)phenol

Cat. No.: B13075295
M. Wt: 167.20 g/mol
InChI Key: XEZPRDBKBYVTTJ-UHFFFAOYSA-N
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Description

2-Amino-3-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H13NO2. It is a phenolic compound with an amino group and a propan-2-yloxy substituent attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(propan-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 2-nitrophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting 2-nitro-3-(propan-2-yloxy)phenol is then reduced using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-Amino-3-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(propan-2-yloxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-benzyloxyphenyl)propan-1-ol: Similar structure with a benzyloxy group instead of a propan-2-yloxy group.

    Phenols: A broad class of compounds with one or more hydroxy groups attached to a benzene ring.

Uniqueness

2-Amino-3-(propan-2-yloxy)phenol is unique due to the presence of both an amino group and a propan-2-yloxy substituent on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-amino-3-propan-2-yloxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,10H2,1-2H3

InChI Key

XEZPRDBKBYVTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1N)O

Origin of Product

United States

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